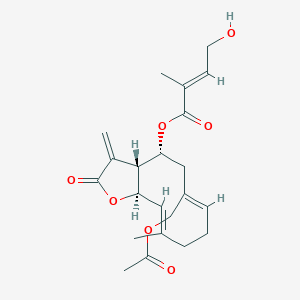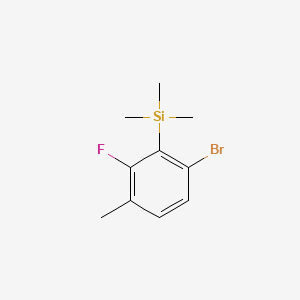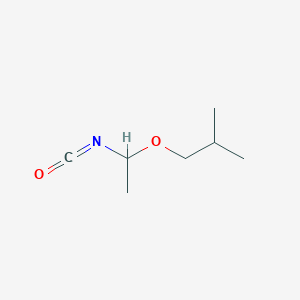
1-(1-Isocyanatoethoxy)-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Isocyanatoethoxy)-2-methylpropane is an organic compound with the molecular formula C7H13NO2. It is a derivative of propane and contains an isocyanate functional group, which is known for its reactivity and versatility in chemical synthesis . This compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(1-Isocyanatoethoxy)-2-methylpropane typically involves the reaction of 2-methylpropane-1,3-diol with phosgene or a phosgene substitute in the presence of a base. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-(1-Isocyanatoethoxy)-2-methylpropane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: The isocyanate group can react with itself or other compounds to form polymers, which are useful in the production of foams and coatings.
Common reagents used in these reactions include amines, alcohols, and catalysts such as dibutyltin dilaurate. The major products formed from these reactions are ureas, urethanes, and polymers.
Applications De Recherche Scientifique
1-(1-Isocyanatoethoxy)-2-methylpropane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is used in the modification of biomolecules and the development of biocompatible materials.
Medicine: It is explored for its potential in drug delivery systems and the development of medical devices.
Mécanisme D'action
The mechanism of action of 1-(1-Isocyanatoethoxy)-2-methylpropane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The molecular targets include amines and alcohols, which are commonly found in various substrates and materials .
Comparaison Avec Des Composés Similaires
1-(1-Isocyanatoethoxy)-2-methylpropane can be compared with other isocyanate-containing compounds such as:
1-(1-Isocyanatoethoxy)hexane: Similar in structure but with a longer carbon chain, leading to different physical properties and reactivity.
Phenyl isocyanate: Contains an aromatic ring, which affects its reactivity and applications.
Methyl isocyanate: A simpler compound with a single isocyanate group, known for its use in the production of pesticides.
The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
1117-38-0 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
1-(1-isocyanatoethoxy)-2-methylpropane |
InChI |
InChI=1S/C7H13NO2/c1-6(2)4-10-7(3)8-5-9/h6-7H,4H2,1-3H3 |
Clé InChI |
OTDWIYSCJSVRPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


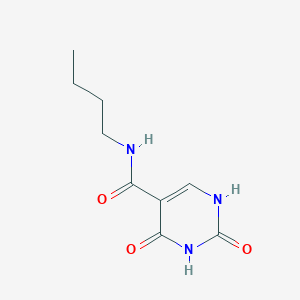
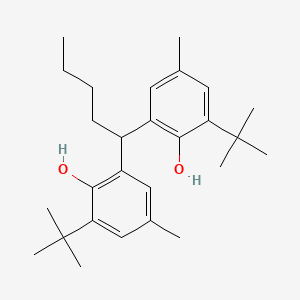
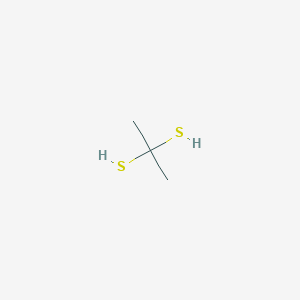
![1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one](/img/structure/B14755811.png)
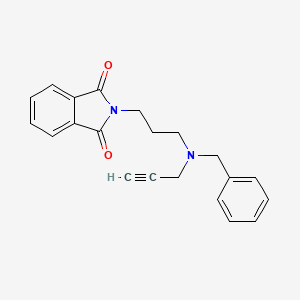

![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)
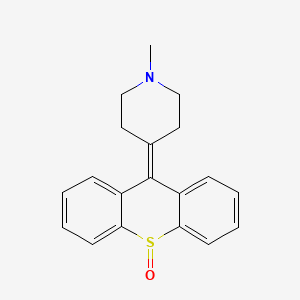
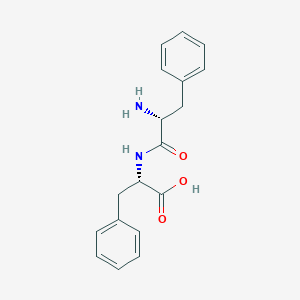


![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)
